2,4,6-Trinitrophenol--6,7-dimethoxyisoquinoline (1/1)
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Overview
Description
2,4,6-Trinitrophenol–6,7-dimethoxyisoquinoline (1/1) is a complex compound formed by the combination of 2,4,6-trinitrophenol and 6,7-dimethoxyisoquinoline in a 1:1 ratio. 2,4,6-Trinitrophenol, also known as picric acid, is a polynitrated aromatic compound widely used in various applications, including explosives and chemical analysis. 6,7-Dimethoxyisoquinoline is an isoquinoline derivative known for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trinitrophenol–6,7-dimethoxyisoquinoline involves the following steps:
Synthesis of 2,4,6-Trinitrophenol: This can be achieved by nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful temperature control.
Synthesis of 6,7-Dimethoxyisoquinoline: This compound can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of a benzylamine derivative in the presence of an acid catalyst.
Combination of 2,4,6-Trinitrophenol and 6,7-Dimethoxyisoquinoline: The two compounds are combined in a 1:1 molar ratio under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol–6,7-dimethoxyisoquinoline would involve scaling up the laboratory synthesis methods. This includes:
- Large-scale nitration of phenol to produce 2,4,6-trinitrophenol.
- Industrial synthesis of 6,7-dimethoxyisoquinoline using optimized reaction conditions.
- Combining the two compounds in a controlled environment to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trinitrophenol–6,7-dimethoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: The nitro groups in 2,4,6-trinitrophenol can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in both components can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution; nucleophiles like hydroxide ions for nucleophilic substitution.
Major Products
Oxidation: Formation of dinitrophenol derivatives.
Reduction: Formation of 2,4,6-triaminophenol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,4,6-Trinitrophenol–6,7-dimethoxyisoquinoline has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection of metals and other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to the biological activities of its components.
Industry: Used in the production of dyes, explosives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-trinitrophenol–6,7-dimethoxyisoquinoline involves:
Molecular Targets: The nitro groups in 2,4,6-trinitrophenol can interact with various biological molecules, leading to oxidative stress and cellular damage.
Pathways Involved: The compound can induce apoptosis in cancer cells through the generation of reactive oxygen species and the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: A less nitrated derivative of 2,4,6-trinitrophenol with similar chemical properties but lower reactivity.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A reduced form of 6,7-dimethoxyisoquinoline with different biological activities.
Uniqueness
2,4,6-Trinitrophenol–6,7-dimethoxyisoquinoline is unique due to the combination of the highly reactive 2,4,6-trinitrophenol and the biologically active 6,7-dimethoxyisoquinoline. This combination results in a compound with both chemical reactivity and potential biological applications, making it valuable for various research and industrial purposes.
Properties
CAS No. |
34951-08-1 |
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Molecular Formula |
C17H14N4O9 |
Molecular Weight |
418.3 g/mol |
IUPAC Name |
6,7-dimethoxyisoquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C11H11NO2.C6H3N3O7/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-7H,1-2H3;1-2,10H |
InChI Key |
FYTCNPXLHLELRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=NC=CC2=C1)OC.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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